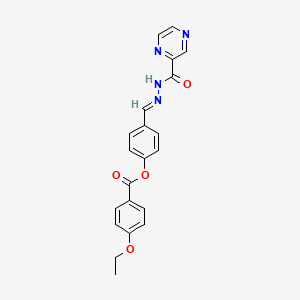![molecular formula C25H21BrN2O6 B12013980 [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-propoxybenzoate CAS No. 769154-18-9](/img/structure/B12013980.png)
[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-propoxybenzoate: is a fascinating organic compound with the chemical formula C23H18N2O5Br. Let’s break it down:
Vorbereitungsmethoden
Synthesis:: 1,3-Benzodioxole can be synthesized from catechol using disubstituted halomethanes . Further details on the specific synthetic routes and reaction conditions for this compound would require more extensive research.
Industrial Production:: Industrial-scale production methods for this specific compound are not widely documented. it’s likely that similar synthetic strategies are employed.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions involving the bromine atom are likely.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired transformations. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products:: The major products formed during these reactions would involve modifications of the benzodioxole core and the attached functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various scientific domains:
Chemistry: As a building block for designing new molecules.
Biology: Potential bioactivity, e.g., as a pharmacophore.
Medicine: Investigating its therapeutic properties.
Industry: Possible use in materials science or catalysis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While detailed information on similar compounds is scarce, we can explore related benzodioxoles and compare their structures, reactivity, and applications.
Eigenschaften
CAS-Nummer |
769154-18-9 |
|---|---|
Molekularformel |
C25H21BrN2O6 |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H21BrN2O6/c1-2-11-31-20-7-3-16(4-8-20)25(30)34-21-10-6-19(26)12-18(21)14-27-28-24(29)17-5-9-22-23(13-17)33-15-32-22/h3-10,12-14H,2,11,15H2,1H3,(H,28,29)/b27-14+ |
InChI-Schlüssel |
XYZWHGPBUBEFFV-MZJWZYIUSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)





![6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013964.png)

![(5E)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013972.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013973.png)
